molecular formula C10H9BrN2 B11786319 3-Bromo-1-(m-tolyl)-1H-pyrazole

3-Bromo-1-(m-tolyl)-1H-pyrazole

Katalognummer: B11786319
Molekulargewicht: 237.10 g/mol
InChI-Schlüssel: HUCPSEMWKCYYEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-1-(m-tolyl)-1H-pyrazole is an organic compound characterized by a bromine atom attached to the third position of a pyrazole ring, which is further substituted with a methyl group at the meta position of the tolyl group

Vorbereitungsmethoden

The synthesis of 3-Bromo-1-(m-tolyl)-1H-pyrazole typically involves the bromination of a pre-formed pyrazole ring. One common method includes the reaction of 1-(m-tolyl)-1H-pyrazole with a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile . The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction efficiency.

Industrial production methods for this compound may involve large-scale bromination processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and automated systems can further improve the scalability and consistency of the production process.

Analyse Chemischer Reaktionen

3-Bromo-1-(m-tolyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.

    Cyclization Reactions: The presence of the bromine atom can facilitate cyclization reactions, leading to the formation of more complex heterocyclic structures.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Wissenschaftliche Forschungsanwendungen

3-Bromo-1-(m-tolyl)-1H-pyrazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Bromo-1-(m-tolyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and the pyrazole ring play crucial roles in the compound’s interaction with biological targets, influencing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-Bromo-1-(m-tolyl)-1H-pyrazole include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Eigenschaften

Molekularformel

C10H9BrN2

Molekulargewicht

237.10 g/mol

IUPAC-Name

3-bromo-1-(3-methylphenyl)pyrazole

InChI

InChI=1S/C10H9BrN2/c1-8-3-2-4-9(7-8)13-6-5-10(11)12-13/h2-7H,1H3

InChI-Schlüssel

HUCPSEMWKCYYEE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)N2C=CC(=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.